![molecular formula C17H22N4O2 B2606485 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2199509-58-3](/img/structure/B2606485.png)
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a piperidine ring, and it is substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Substitution with Piperidine: The pyrimidine ring is then reacted with a piperidine derivative under basic conditions to introduce the piperidine moiety.
Attachment of the Pyridine Moiety: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction, where the piperidine derivative is reacted with a pyridine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one have shown promising results against various bacterial strains. Research indicates that modifications in the piperidine and pyrimidine rings can enhance antimicrobial potency, making this compound a candidate for developing new antibiotics .
- Anticancer Properties : Studies have indicated that derivatives of dihydropyrimidinones exhibit cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its ability to inhibit tumor growth, warranting further investigation into its mechanisms of action and potential as an anticancer agent .
- Neuroprotective Effects : The presence of the piperidine moiety suggests possible neuroprotective properties. Research into similar compounds has shown that they can modulate neurotransmitter levels and exhibit neuroprotective effects in models of neurodegenerative diseases .
Pharmacological Insights
- Receptor Binding Studies : Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission. Understanding its binding affinity could provide insights into its potential use as a therapeutic agent for neurological disorders .
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes linked to various diseases, including hypertension and diabetes. Investigating the enzyme inhibition profile of this compound could reveal new therapeutic pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of substituted dihydropyrimidinones demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the importance of the piperidine ring in enhancing the antimicrobial properties of these compounds, suggesting a similar potential for this compound .
Case Study 2: Anticancer Activity
In vitro studies on dihydropyrimidinone derivatives revealed their efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest, indicating that further exploration of this compound could lead to valuable findings in cancer therapy .
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-methylpyridine: Shares the pyridine moiety but lacks the piperidine and pyrimidine rings.
2-Hydroxy-6-methylpyridine: Similar pyridine structure but different functional groups.
N-methylpyridine: Contains the pyridine ring but with different substitutions.
Uniqueness
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of pyridine, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties not found in simpler analogs.
Biological Activity
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds, featuring a dihydropyrimidinone core integrated with piperidine and pyridine moieties. Its molecular formula is C17H24N4O2 with a molecular weight of approximately 328.41 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H24N4O2 |
Molecular Weight | 328.41 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CN1C(=O)C=C(N=C1)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of a pyrimidinone derivative with a piperidine derivative under controlled conditions. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, often requiring elevated temperatures and inert atmospheres to prevent side reactions .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidinone have shown potential in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines . In a study involving structure–activity relationship (SAR) analysis, modifications to the piperidine moiety enhanced cytotoxicity against hypopharyngeal tumor cells .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit broad-spectrum antibacterial effects, particularly against Gram-positive bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate certain pathways involved in signal transduction and gene expression . For instance, similar compounds have been shown to modulate the activity of thioredoxin reductase, an important target in cancer therapy .
Study 1: Anticancer Efficacy
A recent study synthesized several derivatives based on the dihydropyrimidinone scaffold and evaluated their anticancer efficacy in vitro. The results indicated that certain modifications led to enhanced apoptosis in cancer cells compared to standard chemotherapeutics like bleomycin .
Study 2: Antimicrobial Evaluation
In another study, the antimicrobial activity was assessed using disk diffusion methods against various strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections .
Properties
IUPAC Name |
3-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-7-18-17(13)23-11-14-5-8-21(9-6-14)15-10-16(22)20(2)12-19-15/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXCBUVWCYKIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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